molecular formula C13H20N2O4 B14855469 Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate

Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate

Cat. No.: B14855469
M. Wt: 268.31 g/mol
InChI Key: NJAHJHPJLVNKBY-UHFFFAOYSA-N
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Description

Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with a pyrimidine derivative under acidic conditions, followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve nucleophiles like halides or amines in the presence of a base.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxypyrimidine-4-carboxylate
  • 2-Isopropylpyrimidine-4-carboxylate
  • Dimethoxymethylpyrimidine derivatives

Uniqueness

Ethyl 6-(dimethoxymethyl)-2-isopropylpyrimidine-4-carboxylate is unique due to its specific structural features, such as the dimethoxymethyl group and the isopropyl substitution on the pyrimidine ring. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 6-(dimethoxymethyl)-2-propan-2-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-6-19-12(16)9-7-10(13(17-4)18-5)15-11(14-9)8(2)3/h7-8,13H,6H2,1-5H3

InChI Key

NJAHJHPJLVNKBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C(OC)OC)C(C)C

Origin of Product

United States

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